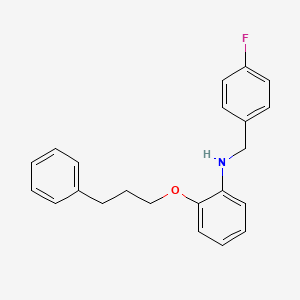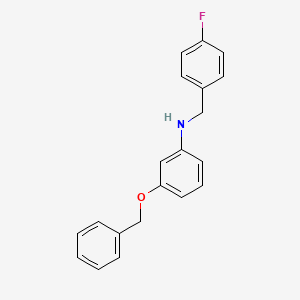![molecular formula C11H10N2O3 B1385724 2-[(2-呋喃甲基)氨基]异烟酸 CAS No. 1019387-90-6](/img/structure/B1385724.png)
2-[(2-呋喃甲基)氨基]异烟酸
描述
2-[(2-Furylmethyl)amino]isonicotinic acid is a chemical compound with the molecular formula C₁₁H₁₀N₂O₃. It is known for its unique structure, which includes a furan ring and an isonicotinic acid moiety.
科学研究应用
2-[(2-Furylmethyl)amino]isonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Furylmethyl)amino]isonicotinic acid typically involves the reaction of isonicotinic acid with 2-furylmethylamine. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of 2-[(2-Furylmethyl)amino]isonicotinic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings. the process is optimized for higher yields and cost-effectiveness. This may include the use of continuous flow reactors and automated purification systems to streamline the production process .
化学反应分析
Types of Reactions
2-[(2-Furylmethyl)amino]isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The nitro group in the isonicotinic acid moiety can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 2-[(2-Furylmethyl)amino]isonicotinic acid amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 2-[(2-Furylmethyl)amino]isonicotinic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
2-[(2-Furylmethyl)amino]isonicotinic acid can be compared with other similar compounds such as:
Isonicotinic acid: Shares the isonicotinic acid moiety but lacks the furan ring.
2-Aminoisonicotinic acid: Contains an amino group instead of the furylmethylamino group.
Furan-2-carboxylic acid: Contains the furan ring but lacks the isonicotinic acid moiety
These comparisons highlight the unique structural features of 2-[(2-Furylmethyl)amino]isonicotinic acid, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
2-(furan-2-ylmethylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-11(15)8-3-4-12-10(6-8)13-7-9-2-1-5-16-9/h1-6H,7H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOUBMGRYFFCPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline](/img/structure/B1385648.png)
![N-[2-(4-Ethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385650.png)
![2-(Benzyloxy)-N-{2-[2,4-DI(tert-butyl)phenoxy]-ethyl}aniline](/img/structure/B1385651.png)
![2-(Benzyloxy)-N-[2-(4-methoxyphenoxy)ethyl]aniline](/img/structure/B1385652.png)
![N-[4-(2-Cyclohexylethoxy)phenyl]-N-{2-[4-(tert-pentyl)phenoxy]ethyl}amine](/img/structure/B1385654.png)
![3-Methoxy-N-[4-(phenethyloxy)benzyl]-1-propanamine](/img/structure/B1385655.png)
![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-ethoxyethoxy)aniline](/img/structure/B1385656.png)
![N-[4-(2-Methoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1385657.png)
![N-[4-(Phenethyloxy)benzyl]-2-(3-phenylpropoxy)-aniline](/img/structure/B1385658.png)

![N-[4-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385662.png)
![2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline](/img/structure/B1385664.png)
